![molecular formula C18H25FN2O2 B4710534 N-(1-ethylpropyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4710534.png)
N-(1-ethylpropyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
Overview
Description
N-(1-ethylpropyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1-ethylpropyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide is not fully understood, but it is thought to involve the modulation of certain neurotransmitter systems in the brain. This compound has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function and movement control, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. This compound has also been shown to improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(1-ethylpropyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to cross the blood-brain barrier. However, this compound is still in the early stages of development, and more research is needed to fully understand its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(1-ethylpropyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide. One area of focus is the development of more potent and selective analogs of this compound that may have even greater therapeutic potential. Another area of focus is the investigation of the long-term effects of this compound on cognitive and motor function in animal models. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in the treatment of neurological disorders. While more research is needed to fully understand its mechanism of action and long-term effects, this compound represents an exciting area of research for the scientific community.
Scientific Research Applications
N-(1-ethylpropyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, and it has been suggested that it may be able to prevent or slow the progression of these diseases.
properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-pentan-3-ylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-3-14(4-2)20-17(22)13-9-11-21(12-10-13)18(23)15-7-5-6-8-16(15)19/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVCRZLJLJKNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.